三氟化硼,正丙醇试剂 15

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

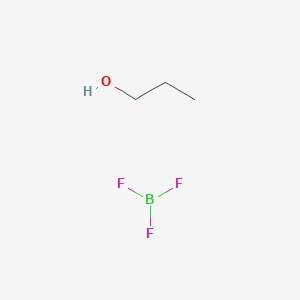

Boron trifluoride, n-propanol reagent 15 is a colorless to light yellow to light red clear liquid . It is used for esterification .

Synthesis Analysis

Boron trifluoride propanol complex is a Lewis acid catalyst . It has a concentration of boron trifluoride (BF3) of 14 wt% . The linear formula of this compound is BF3 · CH3CH2CH2OH .Molecular Structure Analysis

The molecular formula of Boron trifluoride, n-propanol reagent 15 is C3H7BF3O . It has a molecular weight of 126.89 .Physical and Chemical Properties Analysis

Boron trifluoride, n-propanol reagent 15 is soluble in water with a degree of solubility of 77 g/l at 20 °C . It is also miscible with ethanol, benzene, acetone, and ether . The density of this compound is 0.905 g/mL at 25 °C . Its refractive index is 1.379 .科学研究应用

催化和有机合成

三氟化硼因其催化特性而广为人知,尤其是在有机合成中。它在亲电胺化反应中作为一种有效的催化剂,展示了其利用三氟化硼一水合物/叠氮化钠组合直接从芳烃中轻松合成芳香胺的实用性。这种方法无需昂贵的超酸,为合成芳香族化合物提供了一种更易于获得的方法 (Prakash 等人,2016)。

环境和健康危害管理

尽管三氟化硼具有宝贵的应用,但它也带来了重大的环境和健康危害,需要进行仔细的风险评估和管理。它是一种剧毒且具有腐蚀性的气体,其蒸汽比空气重,在接触火或热时有剧烈破裂的风险。全面了解其风险和防护措施对于在研究环境中安全使用它至关重要 (库马尔和坎德尔瓦尔,2021)。

先进材料合成

三氟化硼的应用延伸到先进材料的合成中,例如在含硼材料的生产中。它作为酸催化剂的能力促进了石油和聚合物产品的制造,包括合成润滑剂和烃类树脂。BF3 在含硼材料合成中的多功能性突出了其超越传统化学反应的重要性,突出了其在开发具有增强特性的新材料中的作用 (马哈茂德和林达尔,2000)。

安全和危害

Boron trifluoride, n-propanol reagent 15 is a dangerous substance. It is fatal if inhaled and causes severe skin burns and eye damage . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It is flammable and may be corrosive to metals . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Boron trifluoride, n-propanol reagent 15 is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the formation of new bonds.

Mode of Action

As a Lewis acid, boron trifluoride, n-propanol reagent 15 can accept a pair of electrons from a Lewis base (the reactant molecule). This interaction leads to the formation of a complex, which subsequently undergoes a reaction to form the desired product . The exact nature of this interaction and the resulting changes depend on the specific reaction being catalyzed.

Biochemical Pathways

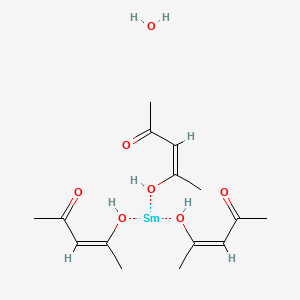

Boron trifluoride, n-propanol reagent 15 is commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of this reaction can be quite diverse, depending on the specific reactants used.

Result of Action

The primary result of the action of boron trifluoride, n-propanol reagent 15 is the facilitation of chemical reactions. By acting as a Lewis acid, it enables the formation of new bonds in reactant molecules, leading to the creation of new compounds .

Action Environment

The action, efficacy, and stability of boron trifluoride, n-propanol reagent 15 can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and air . Therefore, it is typically stored under inert gas and in a cool, dark place . Furthermore, its reactivity can be affected by the presence of other chemicals, the temperature, and the pH of the reaction environment.

属性

IUPAC Name |

propan-1-ol;trifluoroborane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O.BF3/c1-2-3-4;2-1(3)4/h4H,2-3H2,1H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPQOULISUUGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-48-1 |

Source

|

| Record name | Boron Trifluoride - Propanol Reagent (10-20%) [for Esterification] (1ml*10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Calix[8]hydroquinone](/img/structure/B6289080.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)